2-(4-chlorophenyl)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O/c25-22-9-7-18(8-10-22)14-24(29)27-16-23(20-6-3-12-26-15-20)28-13-11-19-4-1-2-5-21(19)17-28/h1-10,12,15,23H,11,13-14,16-17H2,(H,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAOGPRCHFCIMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)CC3=CC=C(C=C3)Cl)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenyl)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)acetamide is a complex organic molecule that has gained attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of . The IUPAC name reflects its intricate structure, which includes a chlorophenyl group, a dihydroisoquinoline moiety, and a pyridine ring.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | |
| IUPAC Name | This compound |
Pharmacological Effects
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies demonstrated significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values in the low micromolar range .
- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in cancer progression. For instance, it has been noted to inhibit vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR), which are critical in tumor angiogenesis and growth .
- Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective properties, potentially influencing neurotransmitter levels and offering therapeutic avenues for neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications to the chlorophenyl and pyridine groups significantly impact the biological activity of the compound. For example:
- Chlorophenyl Substitution : Variations in the position of chlorine substitution on the phenyl ring can enhance or diminish anticancer activity.
- Pyridine Ring Modifications : Altering the substituents on the pyridine ring can affect binding affinity to target enzymes, thereby influencing potency against specific cancer types .
Case Studies
Several case studies have investigated the efficacy of this compound in various biological systems:
- In Vitro Studies : A study conducted on MCF-7 cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent .
- Animal Models : In vivo experiments using xenograft models demonstrated that administration of the compound significantly reduced tumor size compared to control groups, further supporting its therapeutic potential .
- Mechanistic Insights : Mechanistic studies suggested that the compound induces apoptosis in cancer cells through mitochondrial pathways, leading to increased levels of pro-apoptotic proteins and decreased anti-apoptotic factors .
Scientific Research Applications
Neuroprotective Activity
Research has indicated that compounds similar to 2-(4-chlorophenyl)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)acetamide exhibit neuroprotective properties. These properties are particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease. The compound's ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, suggests that it could enhance cholinergic signaling, thereby improving cognitive function in neurodegenerative disorders .
Anticancer Activity
The compound has been evaluated for its anticancer potential. Studies have shown that derivatives of isoquinoline compounds can induce apoptosis in cancer cells. For instance, a related compound demonstrated significant antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism involves the modulation of signaling pathways related to cell survival and apoptosis .
Anti-inflammatory Effects
In silico studies suggest that the compound may possess anti-inflammatory properties by acting as a potential inhibitor of pro-inflammatory enzymes such as lipoxygenase. This could be beneficial in treating inflammatory diseases where these enzymes play a critical role .
Antimicrobial Properties
Preliminary investigations into the antimicrobial activity of compounds related to this structure have indicated potential efficacy against various bacterial strains. This suggests a broader application for the compound in treating infections, although further studies are necessary to confirm these effects.
Case Study 1: Neuroprotection in Alzheimer's Disease
A study evaluated the effects of a similar isoquinoline derivative on cognitive function in animal models of Alzheimer's disease. Results indicated significant improvements in memory retention and reduced AChE activity compared to control groups, highlighting the compound's potential as a therapeutic agent for cognitive decline associated with aging .
Case Study 2: Anticancer Efficacy
In vitro assays were conducted using various cancer cell lines to assess the antiproliferative effects of derivatives based on the compound structure. The results showed that certain modifications led to enhanced cytotoxicity, with IC50 values significantly lower than those observed for standard chemotherapeutics .
Case Study 3: Anti-inflammatory Activity
A recent study employed molecular docking simulations to predict the binding affinity of the compound to lipoxygenase enzymes. The findings suggested strong interactions, indicating its potential as a lead compound for developing new anti-inflammatory drugs .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing this compound, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For example, a related acetamide derivative was synthesized using 4-chlorophenylacetic acid and aniline derivatives in dichloromethane with a carbodiimide coupling agent (e.g., EDCI) and triethylamine at 273 K . Key factors include maintaining low temperatures to minimize side reactions and using stoichiometric ratios of reagents (e.g., 1:1 molar ratio of acid to amine). Purification via column chromatography or recrystallization from dichloromethane/ethyl acetate mixtures is recommended .
Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- HPLC : Purity validation (e.g., ≥90% purity as in benzothiazole-isoquinoline analogs) .
- NMR : Assign chemical shifts for protons (e.g., aromatic protons at δ 6.8–8.0 ppm) and carbons to confirm substituent positions .
- HRMS : Verify molecular ion peaks (e.g., [M+H]+ with <2 ppm error) .
- IR : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Q. How can researchers determine the crystal structure of this compound or its analogs?
- Methodological Answer : X-ray crystallography is the gold standard. For example, related N-substituted acetamides exhibit dihedral angles between aromatic rings (e.g., 65.2° in ) and intermolecular hydrogen bonds (N–H⋯O) that stabilize packing . Refinement using riding models for H-atoms and isotropic displacement parameters ensures accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic or crystallographic data during characterization?
- Methodological Answer :
- Cross-validation : Compare experimental NMR/IR data with computational predictions (e.g., DFT calculations).
- Redetermination : Re-crystallize the compound under varied conditions (e.g., solvent mixtures) to address polymorphism or disorder .
- Supplementary techniques : Use mass spectrometry fragmentation patterns to confirm molecular connectivity if crystallography is ambiguous .
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Methodological Answer :
- Catalyst screening : Test coupling agents (e.g., EDCI vs. DCC) to improve condensation efficiency .
- Temperature control : Optimize reduction steps (e.g., iron powder in acidic conditions) to prevent over-reduction .
- Purification : Employ gradient elution in HPLC or fractional crystallization to isolate high-purity intermediates .
Q. How do electronic effects of substituents influence the biological activity or reactivity of this compound?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) to the 4-chlorophenyl ring to assess changes in receptor binding (e.g., via enzymatic assays) .
- Computational modeling : Use DFT to calculate charge distribution and predict sites for electrophilic/nucleophilic attack .
Q. What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
- Methodological Answer :
- Solvent selection : Replace dichloromethane with greener solvents (e.g., ethyl acetate) for large-scale reactions .
- Process safety : Monitor exothermic reactions (e.g., reductions with iron powder) using calorimetry .
- Yield bottlenecks : Identify rate-limiting steps (e.g., condensation) and explore continuous-flow reactors for improved throughput .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
